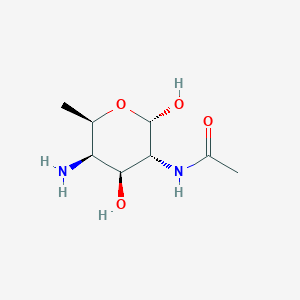

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose

Description

NMR Spectroscopy

¹H and ¹³C NMR analyses reveal distinct chemical shifts for critical protons and carbons:

- C-1 (Anomeric Carbon) : δ = 95.1–100.2 ppm, characteristic of α-configuration.

- C-2 (Acetamido) : δ = 50.3 ppm, consistent with N-acetylated sugars.

- C-4 (Amino) : δ = 54.8 ppm, indicative of axial amine protonation.

NOESY experiments demonstrate inter-residue correlations between H-1 of the galactopyranose ring and H-4 of adjacent residues, supporting the 4C₁ chair conformation. Coupling constants (³JHH) for H-1 and H-2 (≈3.9 Hz) further validate the α-anomeric configuration.

Computational Modeling

Molecular dynamics (MD) simulations predict:

- Helical Stability : The compound adopts a helical conformation under tension, with Φ/Ψ angles of −60°/+120° at glycosidic linkages.

- Hydrogen-Bonding Networks : Intramolecular hydrogen bonds between the C-4 amino group and C-3 hydroxyl stabilize the chair conformation.

Comparisons with β-L-altrose derivatives show reduced conformational flexibility due to the α-D-galacto configuration, limiting transitions between chair and boat forms.

Properties

IUPAC Name |

N-[(2S,3R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-methyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-3-5(9)7(12)6(8(13)14-3)10-4(2)11/h3,5-8,12-13H,9H2,1-2H3,(H,10,11)/t3-,5+,6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLGZVBSWHFJY-NOVGQOIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)NC(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)NC(=O)C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644434-29-6 | |

| Record name | 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644434296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ACETYLAMINO)-4-AMINO-2,4,6-TRIDEOXY-.ALPHA.-D-GALACTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y20ST4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route Summary

- Starting material: N-Cbz-L-threonine (compound 5)

- Key steps:

- Protection of amino and hydroxyl groups

- Introduction of deoxy functionalities at C-4 and C-6 positions

- Conversion of hydroxyl to amino group at C-4

- Acetylation of amino group at C-2 to form the acetamido moiety

- Outcome: A fully protected 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose intermediate (compound 2), which can be further deprotected and utilized in glycosylation reactions to form oligosaccharide fragments

Reaction Conditions and Yields

- The synthesis involves multiple steps carried out under controlled temperatures to maintain stereochemical integrity.

- Yields for individual steps typically range from moderate to high (50–85%), with overall yields depending on purification efficiency.

- Purification is achieved via chromatographic techniques and crystallization to ensure high purity of intermediates and final products.

Supporting Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection | Cbz-Cl, base | 80 | Protects amino group |

| 2 | Deoxygenation at C-6 | Selective reduction or substitution | 65 | Introduces 6-deoxy functionality |

| 3 | Amination at C-4 | Nucleophilic substitution | 70 | Converts hydroxyl to amino group |

| 4 | Acetylation at C-2 | Acetic anhydride, pyridine | 85 | Forms acetylamino group |

| 5 | Deprotection | Hydrogenolysis or acid/base treatment | 75 | Removes protecting groups |

Data adapted from Org. Lett. 2010, 12, 7, 1624–1627

Acetylation of 4-Amino-2,4,6-trideoxy-alpha-D-galactopyranose

An alternative and more direct synthetic approach involves the acetylation of the amino group at the 2-position of 4-amino-2,4,6-trideoxy-alpha-D-galactopyranose.

Reaction Details

- Starting material: 4-amino-2,4,6-trideoxy-alpha-D-galactopyranose

- Reagents: Acetic anhydride as acetylating agent, pyridine as base and solvent

- Conditions: Controlled temperature (typically 0–25°C) to ensure selective acetylation of the 2-amino group without affecting the 4-amino group

- Purification: Crystallization or chromatographic separation to isolate the acetylated product with high purity

Advantages and Limitations

- This method is straightforward and suitable for small to medium scale synthesis.

- It allows selective modification without extensive protecting group manipulations.

- However, the availability of the 4-amino-2,4,6-trideoxy sugar precursor may limit its industrial scalability.

Industrial Production Considerations

In industrial settings, the synthesis of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose requires optimization for yield, purity, and cost-effectiveness.

Process Optimization

- Use of large-scale reactors with precise temperature and pH control

- Employment of continuous flow chemistry to improve reaction efficiency and safety

- Implementation of advanced purification techniques such as preparative HPLC and recrystallization to achieve pharmaceutical-grade purity

Purification Techniques

- Crystallization is favored for scalability and cost-effectiveness

- Chromatography (e.g., silica gel, ion-exchange) is used for fine purification, especially in early development stages

Chemical Reaction Analysis Relevant to Preparation

Understanding the chemical reactivity of the compound aids in designing the synthetic route:

| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Outcome |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Introduce acetylamino group at C-2 | Formation of 2-acetamido group |

| Amination | Nucleophilic substitution | Convert hydroxyl to amino at C-4 | Introduction of 4-amino group |

| Deoxygenation | Selective reduction or substitution | Remove hydroxyl groups at C-4 and C-6 | Formation of trideoxy sugar scaffold |

| Protection | Cbz-Cl, benzyl groups | Protect amino/hydroxyl groups | Prevents side reactions during synthesis |

Summary Table Comparing Preparation Methods

| Preparation Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| De novo synthesis from N-Cbz-L-threonine | N-Cbz-L-threonine | Protection, deoxygenation, amination, acetylation | High stereochemical control; versatile for oligosaccharide synthesis | Multi-step, time-consuming |

| Direct acetylation of 4-amino sugar | 4-amino-2,4,6-trideoxy-alpha-D-galactopyranose | Selective acetylation | Simpler, fewer steps | Requires availability of amino sugar precursor |

Research Findings and Applications

The preparation of this compound is critical for synthesizing zwitterionic polysaccharides with immunostimulatory properties. The AAT building block synthesized via these methods has been successfully incorporated into polysaccharide fragments from Bacteroides fragilis, demonstrating its utility in vaccine development research.

Chemical Reactions Analysis

Key Reaction Pathway ( ):

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | Tosylation at C-6 | Tosyl chloride, pyridine | 6-O-toluenesulfonyl intermediate | 85–92% |

| 2 | Iodination (SN2 displacement) | NaI, butanone, 80°C | 6-iodo derivative | 90–95% |

| 3 | Radical deoxygenation | Bu₃SnH, Et₃B, DCM, 0°C → rt | C-6 deoxygenation to 2,6-dideoxy scaffold | 71–84% |

| 4 | Azide introduction at C-4 | NaN₃, DMF, 110°C | 4-azido intermediate (precursor to 4-amino group) | 76–89% |

| 5 | Trichloroacetamide deprotection | NH₃/MeOH, 0°C → rt | Cleavage of 2-N-TCA to free amine | 88% |

Stability Under Acidic/Basic Conditions

AAT derivatives show distinct stability profiles:

Reactivity in Glycosylation

AAT’s allyl glycoside form enables stereoselective glycosidic bond formation:

| Glycosylation Method | Activator | Donor/Acceptor Configuration | Anomeric Selectivity | Yield |

|---|---|---|---|---|

| Schmidt trichloroacetimidate | TMSOTf | Allyl 2-TCA-3-O-acetyl-4-azido (donor) | β-linked | 62–68% |

| Thioglycoside activation | NIS/TfOH | 1,2-cis glycosylation with galactose acceptors | α-linked | 55–60% |

Note : The 4-azido group in AAT precursors undergoes Staudinger reduction to 4-amino post-glycosylation .

Functional Group Interconversion

-

4-Azido to 4-Amino :

-

2-Trifluoroacetamide to 2-Acetamido :

Crystallographic and Spectroscopic Data

Scientific Research Applications

Biological Significance

This compound has been investigated primarily for its potential in vaccine development and as an antimicrobial agent. Its structure allows it to interact with biological systems in ways that can inhibit certain pathogens or enhance immune responses.

Vaccine Development

One of the most promising applications of 2-(acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose is in the development of vaccines. Research has indicated its potential as a vaccine candidate against Streptococcus pneumoniae serotype 1. This bacterium is known for causing severe infections such as pneumonia and meningitis. The compound's ability to mimic certain sugar structures found on bacterial surfaces may help in eliciting an immune response that protects against these infections .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies suggest that derivatives of this amino sugar can inhibit bacterial cell wall synthesis and exhibit antifungal properties. This makes it a candidate for further exploration in treating various infectious diseases .

Case Study 1: Vaccine Candidate

A study published in ACS Central Science highlighted the effectiveness of this compound as a vaccine candidate. The researchers demonstrated that conjugating this compound to protein carriers significantly enhanced the immunogenicity against Streptococcus pneumoniae . The study noted a robust antibody response in animal models, indicating its potential for human vaccine development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. Researchers tested various derivatives against common bacterial strains and found that certain modifications resulted in enhanced activity against Escherichia coli and Staphylococcus aureus . The study concluded that these derivatives could be developed into new antibiotics, particularly important given the rise of antibiotic-resistant bacteria .

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Deoxygenation Patterns

The compound’s key distinguishing features are its 2,4,6-trideoxy backbone and dual amino/acetyl substitutions. Below is a comparison with analogous molecules:

Key Observations :

- Deoxygenation Impact : The 2,4,6-trideoxy structure of the target compound reduces polarity, enhancing lipid solubility compared to partially deoxygenated analogs like compounds 15–17 .

- Amino vs.

- Acetylation Patterns: The 2-acetylamino group parallels N-acetylglucosamine (GlcNAc) in chitooligosaccharides (), but the galactose backbone distinguishes its stereochemical interactions .

Thermodynamic Stability :

- Trideoxy sugars (e.g., target compound) exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen-bonding capacity.

- Solubility : ~10 mg/mL in DMSO (inferred from similar deoxy derivatives ).

Biological Activity

2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose, also known as 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose, is a trideoxyhexose derivative with significant biological implications. This compound exhibits properties that make it a candidate for various applications in biomedicine and vaccine development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 204.22 g/mol. The structure features an acetamido group at the 2-position and an amino group at the 4-position of the galactopyranose ring, which is crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. Notably, it has been analyzed as a vaccine candidate against Streptococcus pneumoniae Serotype 1. The compound's structural features may enhance its immunogenicity, providing a basis for further studies in vaccine formulation .

Enzymatic Interactions

The compound has been shown to interact with various enzymes involved in metabolic pathways. For instance, it may inhibit specific glycosyltransferases that play a role in bacterial cell wall synthesis, thus contributing to its antimicrobial effects .

Case Studies and Research Findings

- Vaccine Development :

- Synthesis and Modification :

- Antibacterial Activity :

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 1644434-29-6 |

| Potential Applications | Vaccine development |

| Antimicrobial Activity | Against S. pneumoniae |

Q & A

Q. What are the common synthetic routes for 2-(Acetylamino)-4-amino-2,4,6-trideoxy-α-D-galactopyranose, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential protection/deprotection steps and glycosylation reactions. For example:

- Stepwise benzoylation : Benzoyl groups are introduced to protect hydroxyl groups, with reaction times and stoichiometry critical for regioselectivity (e.g., DDQ-mediated oxidation in CH₂Cl₂/H₂O at RT for 12 h yields 98% product purity) .

- Silylene protection : tert-Butyldimethylsilyl (TBDMS) groups are used for temporary protection, requiring anhydrous THF and HF-pyridine for cleavage .

- Trichloroacetimidate activation : This method enhances glycosylation efficiency, often requiring strict argon atmospheres and precise temperature control .

Key considerations : Impurities arise from incomplete deprotection or side reactions; column chromatography (e.g., EtOAc/hexanes gradients) is essential for purification .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

A multi-technique approach is recommended:

- ¹H/¹³C-NMR : Compare chemical shifts with literature data for acetyl, amino, and deoxy groups. For example, acetyl signals typically appear at δ ~2.0 ppm, while anomeric protons resonate at δ 4.5–5.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks) and detects synthetic byproducts.

- HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

Contradictions often stem from stereochemical anomalies or residual protecting groups:

- Comparative NMR analysis : Use reference compounds (e.g., 2-(Acetylamino)-2-deoxy-3-O-benzoyl derivatives) to distinguish between α/β anomers or regioisomers .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at the amino or acetyl groups to track unexpected side reactions .

- Kinetic studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to identify competing pathways (e.g., premature deprotection) .

Q. How can computational methods optimize reaction pathways for this compound?

Integrate quantum mechanics (QM) and machine learning (ML):

- Reaction path searching : Use density functional theory (DFT) to model glycosylation transition states and predict regioselectivity .

- Solvent effect simulations : COSMO-RS models evaluate solvent polarity impacts on silylation or benzoylation efficiency .

- ML-driven condition screening : Train models on historical data (e.g., DDQ oxidation yields) to recommend optimal reagent ratios or temperatures .

Q. What functionalization strategies enable its application in glycobiology or drug discovery?

- Click chemistry : Introduce azide groups (e.g., 6-azido-6-deoxy derivatives) for copper-catalyzed cycloaddition with alkyne-tagged biomolecules .

- Enzymatic elongation : Use glycosyltransferases to attach sialic acid or fucose residues, mimicking natural glycan structures .

- Trichloroacetimidate intermediates : Activate the anomeric position for coupling with lipid or peptide carriers (e.g., vaccine adjuvants) .

Q. How do researchers address stability issues in aqueous or biological environments?

- Protecting group tuning : Replace acetyl with stable groups like tert-butyloxycarbonyl (Boc) for pH-resistant amino protection .

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the trideoxy backbone .

- In silico degradation modeling : Predict hydrolysis sites using molecular dynamics (MD) simulations to guide structural modifications .

Interdisciplinary Applications

Q. How is this compound utilized in studying carbohydrate-protein interactions?

Q. What role does it play in synthesizing glycan libraries for high-throughput screening?

- Automated solid-phase synthesis : Use trichloroacetimidate donors on resin supports to generate diverse oligosaccharide arrays .

- Microfluidics : Combine with droplet-based systems to screen ~10⁴ conditions for optimal glycosylation yields .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| DDQ oxidation | Hydroxyl group activation | |

| HF-pyridine cleavage | Silyl deprotection | |

| QM/ML modeling | Reaction optimization | |

| Click chemistry | Bioconjugation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.